molecular formula C10H14BrClN2 B594506 5-Bromo-2-piperidinopyridine, hcl CAS No. 1242336-67-9

5-Bromo-2-piperidinopyridine, hcl

Cat. No. B594506
M. Wt: 277.59
InChI Key: KOGSAJFBHIDONG-UHFFFAOYSA-N
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Description

5-Bromo-2-piperidinopyridine hydrochloride, with the CAS Number 1242336-67-9, is a versatile chemical compound used in scientific research . Its unique structure enables it to be utilized in various applications, such as drug discovery and material synthesis.


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-piperidinopyridine, hcl is represented by the InChI code 1S/C10H13BrN2.ClH/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2;1H . The compound has a molecular weight of 277.59 .


Physical And Chemical Properties Analysis

5-Bromo-2-piperidinopyridine, hcl has a molecular weight of 277.59 . The compound is available in solid or liquid form .

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-2-piperidinopyridine, HCl is involved in various chemical synthesis processes and exhibits interesting properties:

  • Enantiomerically Pure Derivatives Synthesis : It has been utilized in the synthesis of 3-substituted piperidines in enantiomerically pure form from lactam via the bromo derivative. This synthesis has applications in asymmetric synthesis, providing optically pure derivatives by direct alkylation with corresponding halides (Micouin et al., 1994).

  • Metal-Complexing Molecular Rods : Its derivatives, such as 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, are significant for the preparation of metal-complexing molecular rods. The synthesis involves Stille coupling and provides a pathway to obtain these derivatives efficiently (Schwab et al., 2002).

  • Amination Catalysis : A study demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex using 5-bromo-2-piperidinopyridine, HCl, showcasing its role in facilitating chemoselective reactions (Ji et al., 2003).

  • Radiosynthesis : In the field of radiopharmaceuticals, 5-Bromo-2-piperidinopyridine, HCl was used in the first radiosynthesis of 2-amino-5-[18F]fluoropyridines, indicating its role in the development of diagnostic or therapeutic agents (Pauton et al., 2019).

  • Conformational Analysis : The compound has been studied for its conformations and interactions, such as in the analysis of 5-piperidinevaleric acid and its derivatives. This includes understanding its interactions, hydrogen bonding, and electrostatic interactions in different states (Szafran et al., 1999).

  • Corrosion Inhibition : Novel Schiff bases derived from 5-Bromo-2-piperidinopyridine, HCl have been synthesized and characterized for their inhibition activity on carbon steel in acidic media containing chloride. This showcases its application in the field of corrosion science (El-Lateef et al., 2015).

  • Chiral Resolution : The compound has been utilized in the chiral resolution of enantiomers on a Chiralpak IA column, demonstrating its role in stereoselective synthesis and enantiomeric purity studies (Ali et al., 2016).

  • Synthesis of Functionalized Pyridines : 5-Bromo-2-piperidinopyridine, HCl has been used in the synthesis of a range of useful functionalized pyridine derivatives, indicating its versatility in organic synthesis (Song et al., 2004).

properties

IUPAC Name

5-bromo-2-piperidin-1-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.ClH/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGSAJFBHIDONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-piperidinopyridine hydrochloride

CAS RN

1242336-67-9
Record name Pyridine, 5-bromo-2-(1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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